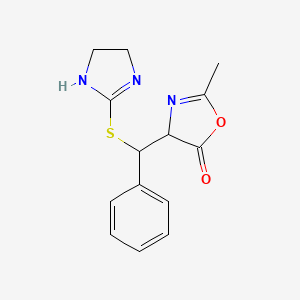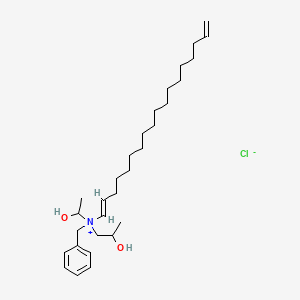![molecular formula C17H11BrFNO B14156594 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol CAS No. 575447-05-1](/img/structure/B14156594.png)
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
The synthesis of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-bromo-2-fluoroaniline in the presence of an acid catalyst. The reaction is carried out in an alcoholic solvent under reflux conditions to yield the desired Schiff base .
Synthetic Route::- Dissolve 2-hydroxybenzaldehyde (0.01 mol) in 20 ml of absolute alcohol in a 50 ml round-bottom flask.
- Add 4-bromo-2-fluoroaniline (0.01 mol) to the flask.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 4-5 hours.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Análisis De Reacciones Químicas
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol undergoes various chemical reactions, including:
1. Substitution Reactions::- The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
- The hydroxyl group in the naphthalene ring can be oxidized to form a ketone. Reagents such as potassium permanganate or chromium trioxide are typically used.
- The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions yield derivatives with different substituents on the aromatic ring.
- Oxidation reactions produce ketones.
- Reduction reactions result in the formation of amines.
Aplicaciones Científicas De Investigación
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol has several scientific research applications:
1. Organic Electronics::- The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties .
- Schiff bases, including this compound, are studied for their potential as antimicrobial, antifungal, and anticancer agents.
- The compound can act as a ligand, forming complexes with transition metals, which are studied for their catalytic and biological activities.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The imine group can form hydrogen bonds and coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions contribute to the compound’s biological and electronic properties .
Comparación Con Compuestos Similares
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}naphthalen-1-ol can be compared with other Schiff bases and related compounds:
Similar Compounds::- 2-{(E)-[(4-nitrophenyl)imino]methyl}naphthalen-1-ol
- 2-{(E)-[(4-chlorophenyl)imino]methyl}naphthalen-1-ol
- 2-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-1-ol
Propiedades
Número CAS |
575447-05-1 |
|---|---|
Fórmula molecular |
C17H11BrFNO |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
2-[(4-bromo-2-fluorophenyl)iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H11BrFNO/c18-13-7-8-16(15(19)9-13)20-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-10,21H |
Clave InChI |
MEEOLWVLIAVORZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


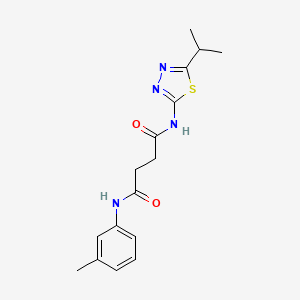
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
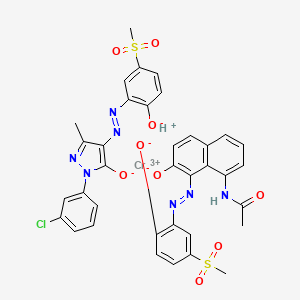

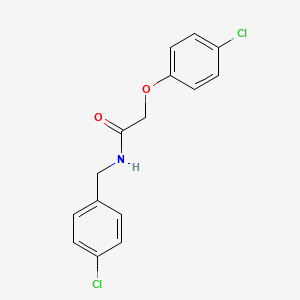
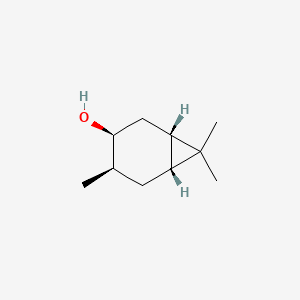
![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)
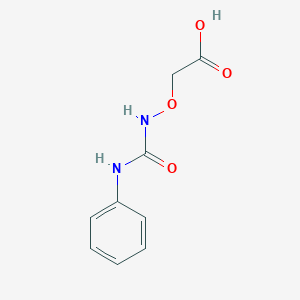
![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)
![Methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14156563.png)

![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
